Cas no 209467-52-7 (Ceftobiprole)

Ceftobiprole structure
Ceftobiprole structure
Product name:Ceftobiprole
CAS No:209467-52-7
MF:C20H22N8O6S2
MW:534.56900
MDL:MFCD09954116
CID:267635
PubChem ID:135536952

Ceftobiprole Chemical and Physical Properties

Names and Identifiers

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-,(6R,7R)-
    • (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-ylidene)-2-nitrosoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl...
    • CEFTOBIPROLE
    • BAL 9141
    • BAL 9141-000
    • Ro 63-9141
    • Ro-63-9141
    • (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Ro-639141
    • C-2560
    • CHEBI:140407
    • (6R,7R)-7-((2Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(HYDROXYIMINO)ACETAMIDO)-8-OXO-3-((E)((3'R)-2-OXO-(1,3'-BIPYRROLIDIN)-3-YLIDENE)METHYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • CEFTOBIPROLE [INN]
    • Ro-63-9141/000
    • SCHEMBL19236292
    • DTXSID40870229
    • BAL9141-000
    • MS-29879
    • CEFTOBIPROLE [USAN]
    • 5T97333YZK
    • Ceftobiprole (USAN/INN)
    • 7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino}-3-{(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl}-3,4-didehydrocepham-4-carboxylic acid
    • ceftobiprolum
    • SCHEMBL2671901
    • CEFTOBIPROLE [WHO-DD]
    • CS-0047547
    • CEFTOBIPROLE [MI]
    • Ceftobiprole [USAN:INN]
    • Ceftobiprole, Antibiotic for Culture Media Use Only
    • UNII-5T97333YZK
    • CHEMBL520642
    • BAL9141
    • 209467-52-7
    • (6R,7R)-7-((2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)-acetamido)-8-oxo-3-((E)((3'R)-2-oxo-(1,3'-bipyrrolidin)-3-ylidene)-methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid antibiotic
    • BAL-9141-000
    • (6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino}-8-oxo-3-{(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2Z)-(5-AMINO-1,2,4-THIADIAZOL-3-YL)(HYDROXYIMINO)ACETYL)AMINO)-8-OXO-3-((E)-((3'R)-2-
    • EX-A7746
    • DB04918
    • BAL-9141
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)(hydroxyimino)acetyl)amino)-8-oxo-3-((E)-((3'R)-2-oxo(1,3'-bipyrrolidin)-3-ylidene)methyl)-, (6R,7R)-
    • HY-112579
    • SCHEMBL158871
    • D08885
    • ceftobiprol
    • (6R, 7R)-7-[[(2Z)-2-(5-amino-1, 2, 4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BAL-9141000
    • Ceftobiprole
    • MDL: MFCD09954116
    • Inchi: InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
    • InChI Key: VOAZJEPQLGBXGO-SDAWRPRTSA-N
    • SMILES: O=C(C(N12)=C(/C=C3C(N([C@H]4CNCC4)CC/3)=O)CS[C@]2([H])[C@H](NC(/C(C5=NSC(N)=N5)=N\O)=O)C1=O)O

Computed Properties

  • Exact Mass: 534.11000
  • Monoisotopic Mass: 534.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: -2.4
  • Molecular Weight: 534.6
  • Topological Polar Surface Area: 250A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 2
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.942
  • Solubility: 生物体外In Vitro:DMSO溶解度5 mg/mL(9.35 mM;Need ultrasonic)
  • PSA: 256.98000
  • LogP: -0.26550

Ceftobiprole PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C359460-1mg
Ceftobiprole
209467-52-7
1mg
$ 425.00 2023-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48498-5mg
Ceftobiprole (Ro 63-9141)
209467-52-7 98%
5mg
¥4011.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0077-50mg
Ceftobiprole
209467-52-7 95%
50mg
¥ 15749 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48498-10mg
Ceftobiprole (Ro 63-9141)
209467-52-7 98%
10mg
¥6687.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48498-25mg
Ceftobiprole (Ro 63-9141)
209467-52-7 98%
25mg
¥13374.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48498-100mg
Ceftobiprole (Ro 63-9141)
209467-52-7 98%
100mg
¥33880.00 2023-09-08
eNovation Chemicals LLC
Y1237275-25mg
Ceftobiprole
209467-52-7 95%
25mg
$2500 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0077-5 mg
Ceftobiprole
209467-52-7 95.00%
5mg
¥3477.00 2022-04-26
eNovation Chemicals LLC
Y1237275-5mg
Ceftobiprole
209467-52-7 95%
5mg
$810 2024-06-06
eNovation Chemicals LLC
Y1237275-10mg
Ceftobiprole
209467-52-7 95%
10mg
$1295 2024-06-06

Ceftobiprole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:209467-52-7)Ceftobiprole
Purity:99%/99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg/100mg
Price ($):391.0/575.0/913.0/1231.0/1655.0